molecular formula C40H52NO8PPdS2 B8075704 Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate

Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate

Cat. No.: B8075704
M. Wt: 876.4 g/mol
InChI Key: JKSFKWWJVHQATC-UHFFFAOYSA-L
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Description

Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate is a complex organometallic compound. It is known for its role as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis. This compound is particularly significant in the field of homogeneous catalysis, where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves the reaction of dicyclohexylphosphine with 2,6-dimethoxybiphenyl under controlled conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like toluene or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base and a suitable solvent .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Mechanism of Action

The mechanism of action of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with the palladium center, stabilizing the catalyst and facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include various organic substrates, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar in structure but lacks the methanesulfonate and palladium components.

    2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Another phosphine ligand used in similar catalytic reactions.

Uniqueness

What sets Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane apart is its specific combination of ligands and palladium, which provides unique catalytic properties. This combination enhances the efficiency and selectivity of the catalytic reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O2P.C12H11N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-9H,13H2;2*1H3,(H,2,3,4);/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSFKWWJVHQATC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52NO8PPdS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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